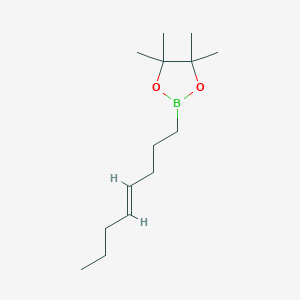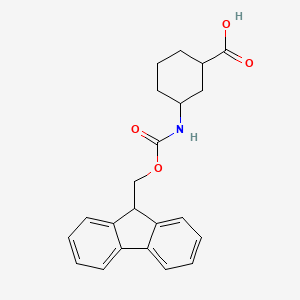![molecular formula C27H31NO5 B1143355 [(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate CAS No. 1357-76-2](/img/structure/B1143355.png)
[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate is a novel allosteric modulator of the μ opioid receptor. It is derived from the processed Aconiti tuber, which has been used in traditional Japanese medicine to treat pain associated with various disorders . This compound has shown potential as a pain management strategy due to its unique interaction with the μ opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ignavine involves the extraction of active components from the processed Aconiti tuber it is known that the processed Aconiti tuber undergoes pharmacokinetic analysis to identify ignavine .
Industrial Production Methods: Industrial production of ignavine is likely to involve large-scale extraction and purification processes from the processed Aconiti tuber. The exact methods and conditions for industrial production are not explicitly detailed in available sources .
Chemical Reactions Analysis
Types of Reactions: [(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate undergoes various chemical reactions, including:
Oxidation: [(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Reduction: Reduction reactions involving ignavine are possible, but specific reagents and conditions are not extensively covered in the literature.
Substitution: this compound may undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions: The common reagents and conditions for these reactions are not explicitly mentioned in the available sources. typical reagents for oxidation, reduction, and substitution reactions in organic chemistry may apply.
Major Products:
Scientific Research Applications
[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate has several scientific research applications, including:
Chemistry: this compound’s unique structure and reactivity make it a subject of interest in organic chemistry research.
Biology: this compound’s interaction with the μ opioid receptor has implications for understanding receptor modulation and signaling pathways.
Mechanism of Action
[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate exerts its effects by binding to the μ opioid receptor. It acts as an allosteric modulator, meaning it binds to a site on the receptor distinct from the active site. This binding induces a unique structural change in the receptor, enhancing or inhibiting the response to other agonists such as D-Ala(2)-N-Me-Phe(4)-Gly-ol(5)-enkephalin (DAMGO), endomorphin-1, and morphine . The molecular targets and pathways involved include the μ opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Endomorphin-1: A naturally occurring peptide that acts as a μ opioid receptor agonist, similar to DAMGO.
Uniqueness: this compound’s uniqueness lies in its ability to modulate the μ opioid receptor allosterically, which distinguishes it from other compounds that act directly on the receptor’s active site .
Properties
CAS No. |
1357-76-2 |
|---|---|
Molecular Formula |
C27H31NO5 |
Molecular Weight |
449.544 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)





![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B1143292.png)

